molecular formula C22H28N2O3S B2608903 N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide CAS No. 342778-74-9

N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2608903
M. Wt: 400.54
InChI Key: RXKUJUZLUACVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antitumor Activity and Kinase Inhibition

Research on compounds with structural similarities, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, highlights potential antitumor activities and selectivity towards specific kinases. Such compounds have demonstrated efficacy in inhibiting Met kinase superfamily, suggesting a pathway for investigating the anticancer potential of "N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide" through kinase inhibition mechanisms (Schroeder et al., 2009).

Histone Deacetylase Inhibition

Another area of interest is the inhibition of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and have been targeted for cancer therapy. Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have shown selective inhibition of HDACs, offering a framework for exploring "N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide" as a potential HDAC inhibitor for cancer treatment (Zhou et al., 2008).

DNA Binding and Antitumor Effects

The study of small molecules targeting DNA structures, including 9‐aminoacridine carboxamides, underlines the importance of DNA interaction in antitumor activity. These molecules' ability to bind to various DNA structures and their biological activity assessment might provide valuable insights into the potential DNA-binding properties and antitumor effects of "N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide" (Howell et al., 2012).

Immunomodulation

The modulation of immune responses by compounds can be a significant avenue for therapeutic application. For instance, derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide have shown remarkable activity against solid tumors, suggesting the potential for "N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide" to act as an immunomodulatory agent (Atwell et al., 1987).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(4-propylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-3-4-18-7-9-20(10-8-18)23-22(25)19-13-15-24(16-14-19)28(26,27)21-11-5-17(2)6-12-21/h5-12,19H,3-4,13-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKUJUZLUACVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide

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